CbzNH-PEG6-CH2COOH
Description
CbzNH-PEG6-CH2COOH is a synthetic compound widely used in bioconjugation and drug delivery systems. Structurally, it consists of three key components:
- Cbz (Carbobenzyloxy) group: A protective group for amines, enhancing stability during synthetic processes.
- PEG6 (polyethylene glycol with six repeating ethylene oxide units): Improves solubility, reduces immunogenicity, and prolongs circulation time in biological systems.
- CH2COOH (carboxylic acid terminus): Facilitates covalent conjugation to amines (e.g., lysine residues in proteins) via carbodiimide-mediated coupling.
Properties
Molecular Formula |
C22H35NO10 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H35NO10/c24-21(25)19-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-22(26)33-18-20-4-2-1-3-5-20/h1-5H,6-19H2,(H,23,26)(H,24,25) |
InChI Key |
GNBJIANOXWXLSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes for Practical Use
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the Cbz group.
- Conjugation Efficiency : Use EDC/NHS or similar activating agents for optimal carboxylate reactivity.
- Deprotection Limitations : Avoid Cbz removal in redox-sensitive systems; consider alternatives (e.g., Fmoc) for mild deprotection.
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